Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
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Overview
Description
Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperazine derivatives
Mechanism of Action
Target of Action
The primary target of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous cognitive functions, including memory and learning .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The biochemical pathways affected by This compound The inhibition of ache and buche by similar compounds would affect the cholinergic system . This could potentially impact various cognitive functions, including memory and learning .
Result of Action
The molecular and cellular effects of This compound The inhibition of ache and buche by similar compounds could potentially enhance cholinergic transmission, impacting various cognitive functions .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Cellular Effects
Similar compounds have been shown to have anxiolytic activity, determined using the Elevated Plus Maze test and hole board test in mice .
Molecular Mechanism
Similar compounds have been found to exhibit inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Metabolic Pathways
Similar compounds have been found to interact with enzymes such as acetylcholinesterase (AChE), suggesting potential involvement in cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid methyl ester with 1-phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine and pyridine rings.
Reduction: Reduced forms of the ester group to alcohols.
Substitution: Substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile: A structurally similar compound with different functional groups.
1-(2-Methoxyphenyl)piperazine: A piperazine derivative with different pharmacological properties.
Uniqueness
Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific structural features that confer its ability to inhibit acetylcholinesterase selectively. This selectivity makes it a promising candidate for further development as a therapeutic agent for neurological disorders.
Properties
IUPAC Name |
methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)15-8-5-9-18-16(15)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSYLVXEGIBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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